molecular formula C11H10N6O3 B2886376 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013826-11-3

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2886376
CAS No.: 1013826-11-3
M. Wt: 274.24
InChI Key: KFAWUIFEIXZACW-UHFFFAOYSA-N
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Description

N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS: 1013785-74-4) is a heterocyclic compound featuring a pyrazole core linked to an oxadiazole ring substituted with an isoxazole moiety. Its molecular formula is C₁₆H₁₅N₅O₄, with a molecular weight of 341.32 g/mol . While its exact biological activity remains underexplored, its structural motifs—pyrazole, oxadiazole, and isoxazole—are well-documented in medicinal chemistry for their roles in enzyme inhibition, antimicrobial activity, and receptor modulation.

Properties

IUPAC Name

1,5-dimethyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O3/c1-6-5-7(16-17(6)2)9(18)13-11-15-14-10(19-11)8-3-4-12-20-8/h3-5H,1-2H3,(H,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAWUIFEIXZACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the isoxazole and pyrazole rings. One common approach is the 1,3-dipolar cycloaddition reaction to form the isoxazole ring, followed by subsequent reactions to introduce the pyrazole and oxadiazole moieties. Reaction conditions often require the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium(VI) oxide are commonly used.

  • Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex molecules.

  • Biology: Its biological activity has been explored in various assays, indicating potential as a bioactive molecule.

  • Medicine: Research is ongoing to evaluate its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

The target compound’s molecular weight (341.32 g/mol ) is lower than derivatives in (e.g., 3a : 403.1 g/mol) due to the absence of bulky aryl groups. Key comparisons include:

  • Melting Points : compounds (123–183°C) and analogs (134–178°C) exhibit higher melting points than the target compound (unreported), likely due to increased crystallinity from halogenated or polar substituents .
  • Solubility : Unlike LMM5/LMM11 (solubilized in DMSO/Pluronic F-127) , the target compound’s solubility remains uncharacterized but may align with pyrazole-oxadiazole hybrids, which typically show moderate solubility in polar aprotic solvents.

Table 2: Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data (IR/NMR)
Target 341.32 N/A Unreported
3a 403.1 133–135 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H)
7c 375 168–170 IR: 3180 cm⁻¹ (N–H), 1636 cm⁻¹ (C=O)
8t 428.5 134–136 ¹H-NMR: δ 12.88 (s, NH), 7.97 (s, indole)

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure comprising an isoxazole ring and an oxadiazole moiety linked to a pyrazole carboxamide. The unique combination of these functional groups imparts distinct electronic and steric properties that may enhance its biological activity.

Synthesis Methods:

  • Cyclization Reactions: The synthesis typically involves cyclization reactions to form the isoxazole and oxadiazole rings. Common reagents include hydroxyimoyl halides and dipolarophiles under mild basic conditions.
  • Optimization Techniques: Industrial production methods focus on optimizing reaction conditions to maximize yield and purity, often employing metal-free synthetic routes to minimize toxicity and costs.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, a related compound with similar structural features showed an IC50 value of 5.13 µM against C6 glioma cells, outperforming the standard drug 5-FU (IC50 = 8.34 µM). Mechanistic studies indicated that the compound induces apoptosis and cell cycle arrest in the G0/G1 phase .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
5fC65.13Apoptosis
5-FUC68.34-

Anti-inflammatory Effects

The pyrazole scaffold is known for its anti-inflammatory properties. Compounds similar to this compound have been identified as effective dual inhibitors of COX-2 and sEH enzymes, showing promising results in reducing inflammation in various models .

Table 2: Anti-inflammatory Activity Comparison

CompoundCOX-2 Inhibition (%)sEH Inhibition (%)
150a62-
150d71-
Celecoxib22-

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Research indicates that pyrazole derivatives can exhibit significant activity against various bacterial strains such as E. coli and S. aureus. The presence of specific moieties enhances this antimicrobial activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation: It can modulate receptor activities associated with inflammatory responses and cancer progression.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Glioma Treatment: A study reported that a derivative induced significant apoptosis in glioma cells while sparing healthy cells, suggesting a targeted therapeutic approach.
  • Chronic Inflammation Models: In vivo studies demonstrated that compounds with similar structures effectively reduced edema and inflammatory markers in animal models.

Q & A

Q. What advanced techniques characterize degradation products under stress conditions?

  • Methodology : Subject the compound to accelerated stability testing (40°C/75% RH for 4 weeks). Degradation products are profiled using UPLC-QTOF-MS with MSE data acquisition. Structural elucidation employs tandem MS fragmentation and comparison with synthetic standards .

Data Contradiction and Validation

Q. How to address discrepancies in cytotoxicity data between academic and industrial studies?

  • Methodology : Re-evaluate assay protocols for differences in cell viability endpoints (e.g., ATP-based vs. membrane integrity assays). Verify compound solubility in culture media (e.g., DMSO concentration ≤0.1%). Use reference controls (e.g., doxorubicin) to benchmark results .

Q. Why do computational predictions of logP conflict with experimental measurements?

  • Methodology : Computational models may fail to account for intramolecular H-bonding or ionization. Validate predictions with experimental logP via shake-flask (octanol-water partition) or reversed-phase HPLC (using a calibration curve with known standards) .

Tables for Key Data

Q. Table 1. Synthetic Optimization Strategies

ParameterStandard MethodAdvanced Method (Ultrasound)Yield Improvement
Reaction Time24 hours (RT)4 hours (40 kHz)25–30%
SolventDMFAcetonitrile15%
CatalystK2CO3Yb(OTf)₃20%
Source :

Q. Table 2. Analytical Techniques for Degradation Analysis

TechniqueApplicationDetection Limit
UPLC-QTOF-MSProfiling unknown degradants0.1 ng/mL
¹H NMRIdentifying structural changes1 µg/mL
HPLC-UVQuantifying major degradation products10 ng/mL
Source :

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